molecular formula C18H24N2O4 B7829996 N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate CAS No. 74474-31-0

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Cat. No. B7829996
CAS RN: 74474-31-0
M. Wt: 332.4 g/mol
InChI Key: MNUSPWMHIHYMKM-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of α-Diones

N,N-Diethyl-N'-1-naphthylethylenediamine, when combined with diethyl oxalate, can lead to the formation of symmetrically substituted α-diones, as demonstrated in the synthesis process involving organometallic reagents and 1,4-dimethyl-piperazine-2,3-dione. This reaction can yield excellent results and offers a method for producing these α-diones with high efficiency (Mueller-Westerhoff & Zhou, 1993).

Dye-Sensitized Solar Cells

Diethyl oxalate, an integral component in the synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, has been found effective in dye-sensitized solar cells (DSSCs). Its addition to the electrolyte in DSSCs significantly improves the conversion efficiency, mainly by promoting the electrochemical properties of the electrolyte and enhancing the lifetime and electron density in the conduction band of TiO2 (Afrooz & Dehghani, 2015).

Corrosion Inhibition

N-Naphthylethylenediamine dihydrochloride, a related compound, has been studied for its efficacy as a corrosion inhibitor for copper in acidic environments. This application is significant in understanding the protective properties of these chemical compounds in industrial settings (Zarrouk et al., 2012).

Organic Amine Oxalates Study

The study of hydrogen-bonded structures in organic amine oxalates, including ethylenediamine, provides insights into different hydrogen-bonded networks, which are crucial for understanding molecular interactions and stability in various chemical and biological systems (Vaidhyanathan, Natarajan & Rao, 2002).

Local Anesthetic Activity

N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate, structurally related to this compound, has been synthesized and evaluated for local anesthetic activities, showcasing the potential of such compounds in medical applications (Jindal et al., 2003).

Stereogenic Centers in Pharmaceuticals

The study of Nafronyl oxalate, which contains structural elements similar to this compound, in the separation of stereoisomeric mixtures through crystallization, highlights the importance of understanding stereochemistry in pharmaceutical compounds (Olbrycht et al., 2016).

Mechanism of Action

Target of Action

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate (NDENOX) is a naphthalene derivative that primarily targets bacteria . It binds to the extracellular site on the bacterial cell membrane .

Mode of Action

The compound interacts with its bacterial targets by binding to the extracellular site on the bacterial cell membrane . This interaction inhibits the uptake of sulfadiazine , a type of antibiotic, thereby affecting the bacterial growth.

Biochemical Pathways

It is known that the compound’s action results in the inhibition of sulfadiazine uptake . Sulfadiazine is a key component in some antibacterial treatments, and its inhibition can disrupt bacterial growth and proliferation.

Result of Action

The primary molecular and cellular effect of NDENOX’s action is the inhibition of bacterial growth . By binding to the extracellular site on the bacterial cell membrane and inhibiting sulfadiazine uptake , NDENOX disrupts essential bacterial processes, leading to a decrease in bacterial proliferation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of NDENOX. For instance, the compound should be stored at 2°C - 8°C for optimal stability . Additionally, the compound’s efficacy may be influenced by the pH, temperature, and presence of other substances in its environment.

properties

IUPAC Name

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSPWMHIHYMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995985
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74474-31-0, 29473-53-8
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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